molecular formula C15H12O B6155794 1-(benzyloxy)-2-ethynylbenzene CAS No. 141106-98-1

1-(benzyloxy)-2-ethynylbenzene

Cat. No.: B6155794
CAS No.: 141106-98-1
M. Wt: 208.3
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Description

1-(Benzyloxy)-2-ethynylbenzene (CAS: Not explicitly listed; synthesized via ) is an aromatic compound featuring a benzyloxy group (–OCH₂C₆H₅) at the 1-position and an ethynyl (–C≡CH) group at the 2-position of the benzene ring. Its synthesis involves a Sonogashira-type coupling reaction, starting from 1-(benzyloxy)-2-iodobenzene (620 mg, 2 mmol), yielding the product as an oil with a 70% efficiency . Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.59–7.47 (m, 3H), 7.41–7.15 (m, 5H), 6.99–6.86 (m, 1H), 5.23 (s, 2H) .
  • Molecular formula: C₁₅H₁₂O (derived from HRMS data in ).

The ethynyl group enhances reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

141106-98-1

Molecular Formula

C15H12O

Molecular Weight

208.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynylbenzene can be synthesized through several methodsThis can be achieved through a series of reactions including bromination, benzyl protection, and halogen exchange reactions . The use of appropriate solvents and ligands is crucial to optimize the yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Industrial production would likely involve scaling up the laboratory procedures with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Ethylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzyloxy)-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynylbenzene largely depends on the specific reactions it undergoes. The ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Benzyloxy)-2-ethynylbenzene - –OCH₂C₆H₅ (1), –C≡CH (2) C₁₅H₁₂O 208.26 High reactivity for cross-coupling
1-Ethynyl-2-methoxybenzene 767-91-9 –OCH₃ (2), –C≡CH (1) C₉H₈O 132.16 Smaller substituent; lower steric hindrance
1-(tert-Butyl)-2-ethynylbenzene 175700-37-5 –C(CH₃)₃ (1), –C≡CH (2) C₁₂H₁₄ 158.24 Bulky tert-butyl group increases stability
1-Benzyloxy-2-bromo-4-t-butylbenzene 52458-11-4 –OCH₂C₆H₅ (1), –Br (2), –C(CH₃)₃ (4) C₁₈H₂₁BrO 319.24 Bromine enables nucleophilic substitution

Physicochemical Properties

  • Reactivity : The ethynyl group in this compound facilitates alkyne-based click chemistry, contrasting with methoxy or tert-butyl analogs, which prioritize steric or electronic modulation .
  • Stability : Tert-butyl-substituted derivatives (e.g., 1-(tert-butyl)-2-ethynylbenzene) exhibit enhanced thermal stability due to the bulky alkyl group .

Challenges and Limitations

  • Synthetic Complexity : Brominated or fluorinated analogs require stringent conditions (e.g., radical-polar crossover fluorination) .
  • Storage : Ethynyl derivatives are sensitive to oxidation, necessitating inert storage conditions, whereas tert-butyl analogs are more robust .

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